molecular formula C18H23N5O3 B2905517 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-36-1

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2905517
CAS No.: 1105197-36-1
M. Wt: 357.414
InChI Key: RZQHFGMKGTYUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an ethylamino group, dimethyl groups, and a phenoxypropyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Ethylamino Group: This step involves the alkylation of the purine core with ethylamine under controlled conditions.

    Attachment of Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Addition of the Phenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-phenoxypropyl bromide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino or phenoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives such as:

    Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.

    Theophylline: 1,3-dimethylxanthine, used as a bronchodilator.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)11-8-12-26-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHFGMKGTYUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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